

Physical and chemical properties of Vazo 67 catalyst

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Compound of Interest

Compound Name: 2,2'-Azobis(2-methylbutyronitrile)

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Vazo 67 Catalyst: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Vazo 67, a versatile free-radical initiator. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed data, experimental insights, and visualizations to support advanced research and application.

Core Properties and Specifications

Vazo 67, chemically known as **2,2'-Azobis(2-methylbutyronitrile)**, is a white crystalline solid widely utilized as a thermal initiator for free-radical polymerization.^[1] It is favored for its predictable first-order decomposition kinetics and its safer decomposition byproducts compared to other initiators like AIBN (2,2'-Azobis(isobutyronitrile)).^[2]

General and Physical Properties

The fundamental physical and chemical identity of Vazo 67 is summarized in the table below.

Property	Value
Chemical Name	2,2'-Azobis(2-methylbutyronitrile)
Synonyms	AMBN, V-59
CAS Number	13472-08-7
Molecular Formula	C ₁₀ H ₁₆ N ₄
Molecular Weight	192.26 g/mol [1]
Appearance	White crystalline solid or noodles[1][2]
Melting Point	49.4 °C (Decomposition can be violent, do not attempt to verify)[3]
Purity	≥ 98.0%[1]

Solubility Characteristics

Vazo 67 exhibits excellent solubility in a range of organic solvents, a key advantage for its application in various polymerization systems.[4]

Solvent	Solubility (at 25 °C)
Toluene	185 g/100 mL[1]
Acetone	185 g/100 mL[1]

It is sparingly soluble in aliphatic hydrocarbons and insoluble in water.[5]

Thermal Decomposition and Kinetic Data

The defining characteristic of Vazo 67 as a thermal initiator is its predictable decomposition profile. The rate of decomposition follows first-order kinetics and is largely unaffected by the solvent or the presence of contaminants like metal ions.[6]

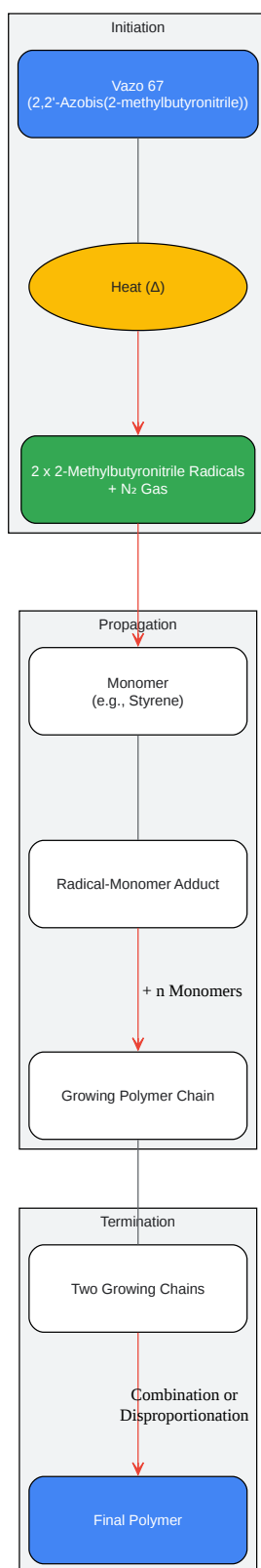
Parameter	Value
10-hour Half-Life Temperature	67 °C[2]
Self-Accelerating Decomposition Temperature (SADT)	45 °C[1]

The half-life ($t_{1/2}$) at various temperatures can be estimated using the following formula (in 1,3,5-trimethylbenzene):[1]

$\text{Log } t_{1/2} \text{ (minutes)} = 7492 (1/T) - 19.215$ (where T is the temperature in Kelvin)

Mechanism of Action: Free-Radical Generation

Vazo 67 functions as a free-radical initiator through thermal decomposition. Upon heating, the central azo group (-N=N-) cleaves, releasing a molecule of nitrogen gas and two 2-methylbutyronitrile radicals. These highly reactive radicals then initiate the polymerization of monomers.[4]



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Vazo 67 Free-Radical Polymerization Pathway

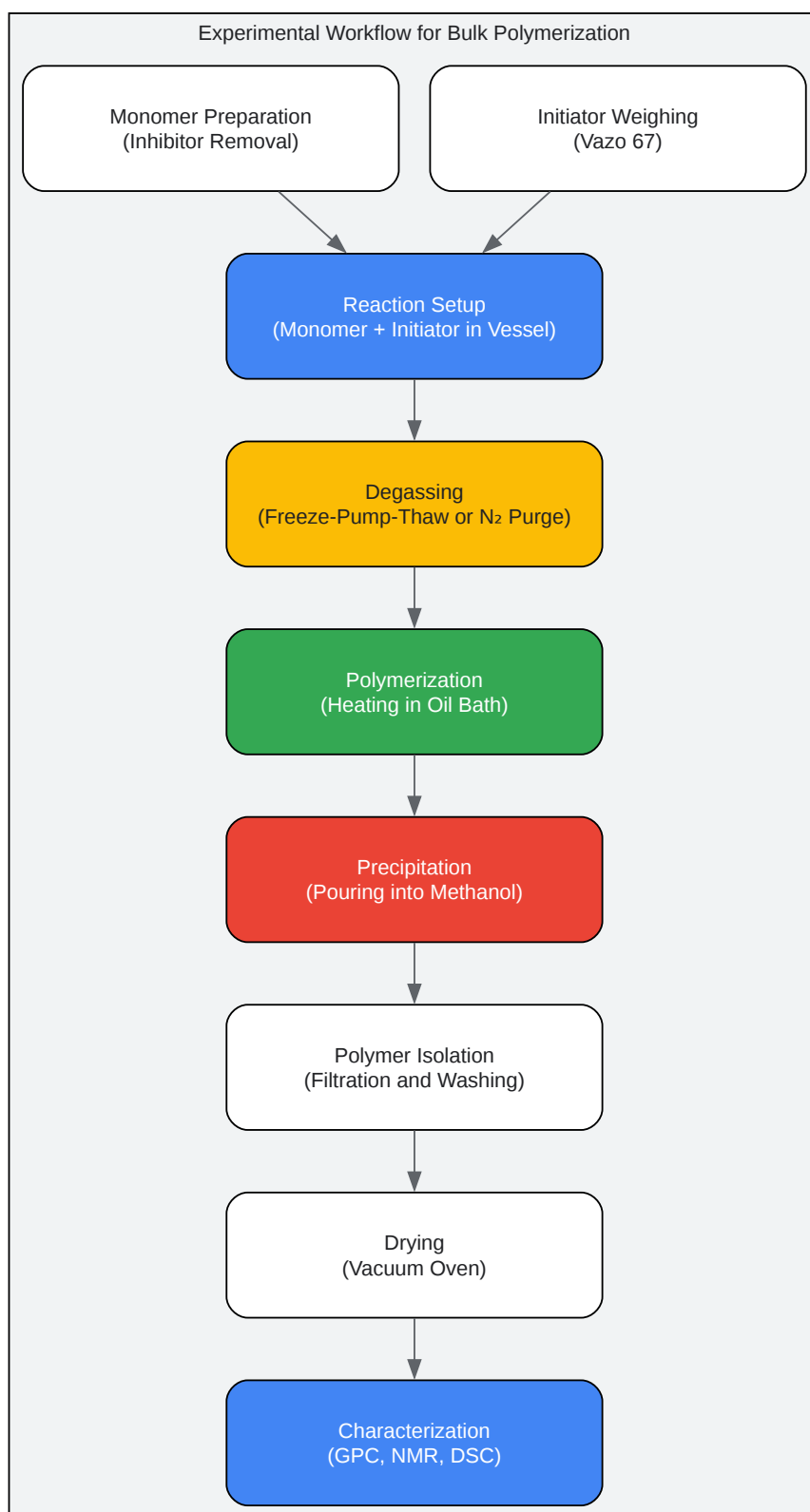
Experimental Protocols

The following provides a generalized experimental protocol for the bulk polymerization of a vinyl monomer, such as styrene or methyl methacrylate, using Vazo 67 as the initiator.

Materials and Equipment

- Vinyl monomer (e.g., styrene, methyl methacrylate), inhibitor removed
- Vazo 67 initiator
- Reaction vessel (e.g., Schlenk flask, sealed tube)
- Inert gas supply (Nitrogen or Argon)
- Magnetic stirrer and stir bar
- Constant temperature oil bath
- Precipitating solvent (e.g., methanol)
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

General Polymerization Procedure



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General Experimental Workflow

- **Monomer Preparation:** The inhibitor is removed from the vinyl monomer by passing it through a column of activated basic alumina.
- **Reaction Setup:** The purified monomer and a measured amount of Vazo 67 (typically 0.1-1.0 mol% relative to the monomer) are added to the reaction vessel containing a magnetic stir bar.
- **Degassing:** The mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon for an extended period.
- **Polymerization:** The sealed reaction vessel is immersed in a preheated oil bath at a temperature chosen based on the desired rate of polymerization (typically in the range of 60-80 °C). The reaction is allowed to proceed with stirring for a predetermined time.
- **Isolation:** The reaction is quenched by cooling the vessel in an ice bath. The viscous polymer solution is then slowly poured into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
- **Purification:** The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove any unreacted monomer and initiator, and then dried in a vacuum oven until a constant weight is achieved.

Analytical Methods for Monitoring Polymerization

Several analytical techniques can be employed to monitor the progress of the polymerization and characterize the final polymer product:

- **Gravimetry:** To determine the monomer conversion by measuring the weight of the dried polymer.
- **Gas Chromatography (GC):** To quantify the disappearance of the monomer over time.
- **Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):** To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the polymer and, in some cases, to determine monomer conversion.
- Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T_g) of the resulting polymer.

Safety and Handling

Vazo 67 is a self-reactive solid and should be handled with care.^[1]

- Storage: Store in a dry, refrigerated (below 8 °C for long-term storage), and well-ventilated area away from heat, direct sunlight, and ignition sources. The maximum safe storage temperature is 24 °C.^{[1][7]}
- Handling: Avoid creating dust, as it can form explosive mixtures with air. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.^[3]
- Decomposition Hazards: Heating Vazo 67 can lead to a dangerous, self-accelerating decomposition.^[1] It is classified as a self-reactive solid, Type D, and requires temperature-controlled transport.^[1]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling Vazo 67.^[1]

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